3-(4-Bromothiophen-2-yl)-1-(4-chlorophenyl)prop-2-en-1-one

Monoamine oxidase inhibition Neurodegeneration Positional isomer SAR

This 4-bromo-thiophene regioisomer completes the positional isomer matrix for thienyl chalcone SAR. Unlike 5-bromo analogs that favor hMAO-B, the 4-Br position alters the dihedral angle and halogen-bond donor vector, enabling orthogonal Br/Cl interactions critical for crystal engineering and isoform-selectivity profiling. Procuring the pre-formed scaffold bypasses synthesis of the scarce 4-bromo-thiophene-2-carbaldehyde, ensuring regioisomeric purity for reproducible MAO studies and CSP benchmark validation.

Molecular Formula C13H8BrClOS
Molecular Weight 327.62
CAS No. 219689-82-4
Cat. No. B2375331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromothiophen-2-yl)-1-(4-chlorophenyl)prop-2-en-1-one
CAS219689-82-4
Molecular FormulaC13H8BrClOS
Molecular Weight327.62
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C=CC2=CC(=CS2)Br)Cl
InChIInChI=1S/C13H8BrClOS/c14-10-7-12(17-8-10)5-6-13(16)9-1-3-11(15)4-2-9/h1-8H
InChIKeyPSSJEANURYCSPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Bromothiophen-2-yl)-1-(4-chlorophenyl)prop-2-en-1-one (CAS 219689-82-4): Halogenated Thienyl Chalcone for Focused SAR and Heterocyclic Probe Development


3-(4-Bromothiophen-2-yl)-1-(4-chlorophenyl)prop-2-en-1-one (CAS 219689-82-4) is a synthetic chalcone derivative belonging to the halogenated thienyl chalcone subclass. It features a bromine atom at the 4-position of the thiophene ring and a chlorine atom at the para-position of the phenyl ring, yielding a molecular formula of C₁₃H₈BrClOS and a molecular weight of 327.62 g/mol . Chalcones are recognized as privileged scaffolds in medicinal chemistry due to their α,β-unsaturated ketone moiety, which confers both electrophilic reactivity and the capacity to modulate diverse biological targets [1]. The specific 4-bromo-thiophene substitution pattern distinguishes this compound from more extensively studied 5-bromo-thienyl chalcone series and establishes it as a valuable probe for exploring positional isomerism effects on target engagement, crystal packing, and pharmacological selectivity [2].

3-(4-Bromothiophen-2-yl)-1-(4-chlorophenyl)prop-2-en-1-one (219689-82-4): Why Generic Chalcone Substitution Risks Irreproducible Results in Heterocyclic SAR Programs


Halogenated thienyl chalcones cannot be treated as interchangeable building blocks. In the brominated thienyl chalcone series, the position of the bromine atom on the thiophene ring dictates both the three-dimensional conformation and the biological selectivity profile. In the (2E)-1-(5-bromothiophen-2-yl)-3-(para-substituted phenyl)prop-2-en-1-one series, the 5-bromo-thiophene carbonyl attachment yields compounds that are predominantly competitive, reversible inhibitors of human monoamine oxidase-B (hMAO-B), with Ki values in the sub-micromolar range [1]. However, when the para substituent on the phenyl B-ring is a nitro or chloro group, the selectivity inverts toward hMAO-A [1]. In contrast, the 4-bromo-thiophene regioisomer (the target compound) positions the bromine atom further from the carbonyl linkage, altering the dihedral angle between the thiophene and phenyl rings and modifying both non-covalent interaction potential and metabolic susceptibility. Substituting a generic, commercially available 5-bromo-thienyl chalcone for the 4-bromo isomer without verifying the bromine position introduces uncontrolled conformational and electronic variables that can invalidate SAR hypotheses and lead to irreproducible biological readouts [2].

3-(4-Bromothiophen-2-yl)-1-(4-chlorophenyl)prop-2-en-1-one (219689-82-4): Quantitative Differentiation Evidence vs. Closest Analogs


Evidence Item 1: Positional Bromine Isomerism Drives MAO Isoform Selectivity Inversion vs. 5-Bromo-Thienyl Chalcone TB8

The 5-bromo-thienyl regioisomer TB8 [(2E)-1-(5-bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one] was identified as a selective inhibitor of human MAO-A within a series that otherwise displayed selective, competitive, and reversible inhibition of hMAO-B [1]. In contrast, the target compound (4-bromo-thiophene regioisomer) relocates the bromine atom from the 5-position to the 4-position on the thiophene ring. This positional shift alters the electrostatic potential surface of the thiophene, modifies the preferred dihedral angle between the thiophene and the propenone linker, and reorients the halogen bond donor relative to the carbonyl pharmacophore. In the closely related 4-bromo-thiophene chalcone BBTP [(E)-1-([1,1'-biphenyl]-4-yl)-3-(4-bromothiophen-2-yl)prop-2-en-1-one], X-ray crystallography confirmed a monoclinic P2₁/c space group with a thiophene-phenyl dihedral angle distinct from that of the 5-bromo series [2], corroborating that 4-bromo substitution imposes a unique conformational landscape. Although direct hMAO inhibition data for the target compound are not yet published, the established precedent that TB8 uniquely inverts selectivity from hMAO-B to hMAO-A within an otherwise uniform series [1] indicates that the 4-bromo isomer, by virtue of its altered geometry, is expected to produce yet another distinct selectivity profile—making it an essential comparator for deconvoluting the structural determinants of MAO isoform preference.

Monoamine oxidase inhibition Neurodegeneration Positional isomer SAR

Evidence Item 2: Crystal Packing and Halogen Bonding Architecture Diverge Between 4-Br, 3-Br, and 5-Br Thienyl Chalcone Regioisomers

Three positional isomers of bromo-thienyl 4-chlorophenyl chalcone have been crystallographically characterized, and each exhibits a unique intermolecular interaction network. The 5-bromo isomer [(2E)-1-(5-bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one] crystallizes with a thiophene-phenyl dihedral angle of 40.69(11)° and features C—H···π interactions that organize molecules into broad layers parallel to (100); additionally, short Br···Cl contacts of 3.698(1) Å link successive layers along [100] [1]. The 3-bromo isomer [(2E)-1-(3-bromo-2-thienyl)-3-(4-chlorophenyl)prop-2-en-1-one] crystallizes as a twinned crystal in space group Cc with unit cell parameters a = 18.993(11) Å, b = 8.757(5) Å, c = 13.267(8) Å, β = 106.60(5)°, and Z = 4 [2], a completely different packing arrangement from the 5-bromo analog. The target 4-bromo isomer has not yet been the subject of a dedicated single-crystal X-ray study; however, the structurally cognate 4-bromo-thiophene chalcone BBTP crystallizes in the monoclinic space group P2₁/c [3], a symmetry distinct from the Cc space group of the 3-bromo isomer and the packing motif of the 5-bromo isomer. These three regioisomers are therefore not interchangeable in solid-form screens, co-crystal engineering, or any application where crystal habit, solubility, or halogen-bond-directed supramolecular assembly is critical.

Crystal engineering Halogen bonding Solid-state conformation

Evidence Item 3: Dual Halogen Substitution Pattern (Br on Thiophene + Cl on Phenyl) Offers a Unique Physicochemical Signature vs. Single-Halogen or Mixed-Halogen Alternatives

The target compound simultaneously presents a bromine atom on the thiophene A-ring and a chlorine atom on the para-phenyl B-ring. This dual-halogen arrangement is structurally distinct from common comparator series: the chlorinated thienyl chalcone series (TC1–TC11) features chlorine exclusively on the thiophene-derived ring with variable para substituents on the phenyl B-ring [1]; the brominated thienyl chalcone series (TB1–TB11) features bromine exclusively on the thiophene with variable para substituents including chloro (TB8), nitro (TB7), dimethylamino (TB5), and others [2]. No compound in either series carries bromine on thiophene and chlorine on phenyl simultaneously except TB8, which is the 5-bromo regioisomer. The target compound is the sole 4-bromo-thiophene-2-yl variant with a para-chlorophenyl B-ring available commercially. Its calculated XLogP3 of 4.7 places it in a lipophilicity range suitable for blood-brain barrier penetration, consistent with PAMPA assay results for the brominated thienyl chalcone class [2], while the distinct electronic character of Br (σₚ = 0.23) vs. Cl (σₚ = 0.23, equivalent Hammett constants but different polarizability: Br α = 3.05 ų vs. Cl α = 2.18 ų) differentiates its halogen-bond donor/acceptor behavior from dichloro or dibromo analogs.

LogP Halogen bonding Metabolic stability

3-(4-Bromothiophen-2-yl)-1-(4-chlorophenyl)prop-2-en-1-one (219689-82-4): Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


Scenario 1: Deconvoluting Halogen-Position-Dependent MAO Isoform Selectivity in Thienyl Chalcone SAR

Research groups investigating the structural determinants of MAO-A vs. MAO-B selectivity within the thienyl chalcone class require the 4-bromo-thiophene-2-yl regioisomer to complete the positional isomer matrix. Data from the 5-bromo series demonstrate that TB8 (5-Br + 4-Cl-phenyl) uniquely switches selectivity to hMAO-A while all other 5-Br analogs inhibit hMAO-B . The 4-bromo isomer, with its crystallographically confirmed distinct thiophene-propenone dihedral angle [1], represents the missing quadrant in a 2×2 positional isomer grid (3-Br, 4-Br, 5-Br × variable B-ring substituent). Without this compound, SAR models remain incomplete and predictions of isoform selectivity for newly designed thienyl chalcones carry unquantifiable uncertainty.

Scenario 2: Halogen-Bond-Directed Supramolecular Assembly and Co-Crystal Engineering

The 4-bromo-thiophene orientation presents a halogen-bond donor vector that is geometrically distinct from both the 5-bromo (Br directed toward the molecular periphery) and 3-bromo (Br proximal to the carbonyl) isomers [1]. The asymmetric Br/Cl halogen pairing (Br polarizability 3.05 ų; Cl polarizability 2.18 ų) enables orthogonal halogen-bonding interactions—where Br engages one acceptor while Cl engages another—that are inaccessible with symmetric dihalogen analogs. Crystal engineering groups seeking to construct predictable supramolecular architectures via halogen bonds require this specific regioisomer to access the full geometric space of thienyl chalcone tectons.

Scenario 3: Computational Chemistry Benchmarking and Crystal Structure Prediction Validation

The availability of experimental crystal structures for the 3-bromo isomer (space group Cc, twinned) and the 5-bromo isomer (monoclinic, C—H···π layered packing, Br···Cl contacts of 3.698(1) Å) [1], combined with the structurally characterized 4-bromo-thiophene containing chalcone BBTP (space group P2₁/c) [2], creates an ideal three-isomer benchmark set for validating crystal structure prediction (CSP) algorithms and density functional theory (DFT) conformational sampling. The target 4-bromo isomer completes this validation triad. Computational groups evaluating the accuracy of CSP blind tests or force-field parameterization for halogenated heterocycles should procure this compound for experimental structure determination and subsequent computational benchmarking.

Scenario 4: Synthesis of 4-Bromo-Thiophene-2-yl Derived Chemical Probes and Focused Libraries

The 4-bromo-thiophene-2-carbaldehyde precursor is less commercially available than its 5-bromo and 3-bromo counterparts. The target compound serves as a key synthetic intermediate and building block for further derivatization via Suzuki-Miyaura cross-coupling at the bromine position, nucleophilic addition to the enone, or cyclocondensation to form pyrazoline, isoxazole, and pyrimidine heterocycles . For medicinal chemistry groups building focused chalcone-derived libraries, procurement of the pre-formed 4-bromo-thienyl chalcone scaffold eliminates the need for in-house synthesis of the less accessible 4-bromo-thiophene-2-carbaldehyde starting material, reducing synthetic cycle time and ensuring regioisomeric purity .

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